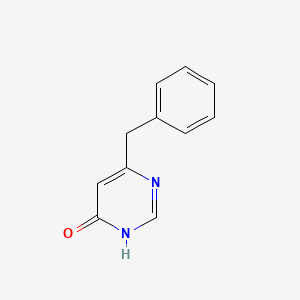

6-Benzylpyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-benzyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPZGLWRQNPRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388724 | |

| Record name | 6-benzylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16353-08-5 | |

| Record name | 6-(Phenylmethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16353-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-benzylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzylpyrimidin 4 Ol and Its Analogs

Classical Synthetic Approaches for Pyrimidinols

The bedrock of pyrimidine (B1678525) synthesis lies in classical methods that have been refined over more than a century. These approaches typically involve the construction of the heterocyclic ring from acyclic precursors through cyclization and condensation reactions.

Cyclization Reactions Involving β-Dicarbonyl Compounds and N-C-N Units

The most prevalent and enduring strategy for constructing the pyrimidine ring is the cyclization of a three-carbon fragment with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) bond. bu.edu.eg This method, often referred to as the Principal Synthesis, is highly versatile. wikipedia.org

The Pinner synthesis, first reported in 1884, exemplifies this approach by condensing β-dicarbonyl compounds, such as ethyl acetoacetate, with amidines. wikipedia.orgresearchgate.netslideshare.net This reaction can be catalyzed by either acids or bases to yield a variety of substituted pyrimidines. slideshare.net While historically significant, the original Pinner synthesis was often hampered by harsh reaction conditions and low yields. researchgate.net Modern advancements have focused on expanding the substrate scope and developing milder reaction conditions. researchgate.net For instance, recent studies have explored the use of 1,3-dicarbonyl equivalents as precursors in Pinner-like syntheses to access more structurally diverse pyrimidines. researchgate.net

Guanidines and ureas are other common N-C-N building blocks. wikipedia.org The reaction of guanidine (B92328) with β-ketoesters, diketones, or cyanoacetic esters is a reliable method for producing 2-aminopyrimidines in good yields. jocpr.comresearchgate.net Similarly, urea (B33335) can be reacted with β-dicarbonyl compounds to form 2-pyrimidinones, also known as uracils. wikipedia.orgthieme-connect.de A patent describes the synthesis of 2-amino-6-benzylpyrimidin-4-ones, close analogs of the target compound, by reacting ethyl arylacetylalkylacetates with guanidine. google.com

Table 1: Examples of Classical Cyclization Reactions for Pyrimidine Synthesis

| β-Dicarbonyl Compound | N-C-N Unit | Product Type | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Ethyl Acetoacetate | Amidines | 2-Substituted Pyrimidines | Acid or Base | slideshare.net, slideshare.net |

| 1,3-Diketones | Guanidine | 2-Aminopyrimidines | Basic | jocpr.com |

| Malonic Acid | Urea | Barbituric Acid (a pyrimidine derivative) | Phosphorus Oxychloride | wikipedia.org |

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are central to pyrimidine synthesis, often driving the ring-closure step. The reaction of ureidomethylenes, formed from the reaction of active methylene (B1212753) compounds with N,N'-dicarbamyl formamidines, can undergo ready cyclization to pyrimidines in the presence of a base. jocpr.com

Another notable example involves the condensation of benzamidine (B55565) with α,β-unsaturated ketones of the type C6H5–CH=CH–COR (where R does not have an α-hydrogen). This reaction yields 2,4,6-trisubstituted pyrimidines, wherein the initially formed dihydropyrimidine (B8664642) is dehydrogenated by the excess unsaturated ketone. jocpr.com Furthermore, the synthesis of orotic acid from urea and oxalacetic ester proceeds through a hydantoin (B18101) intermediate that rearranges to the pyrimidine structure in the presence of an alkali. jocpr.com

The Biginelli reaction, discovered in 1893, is a paramount example of a one-pot condensation reaction. biomedres.uswikipedia.org It typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). biomedres.uswikipedia.org This reaction has been extensively studied and modified for the synthesis of a vast library of pyrimidine derivatives. jocpr.comnih.gov

Modern and Green Chemistry Strategies in Pyrimidine Synthesis

In response to the growing need for sustainable and efficient chemical processes, modern synthetic strategies have focused on improving classical methods. These include the development of multicomponent reactions and the use of advanced catalytic systems.

Multicomponent Reaction (MCR) Implementations for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgresearchgate.net The Biginelli reaction is a classic MCR that continues to be a cornerstone of pyrimidine synthesis. biomedres.uswikipedia.org

Modern MCRs often employ innovative techniques to enhance efficiency and sustainability. Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes or even seconds while often improving yields. nih.govresearchgate.nettandfonline.com For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized efficiently using microwave irradiation in a solvent-free procedure on a solid alumina (B75360) support. researchgate.net Another study reported the microwave-assisted synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli condensation. foliamedica.bg

Ionic liquids have also been used as recyclable and efficient media for pyrimidine synthesis. nih.gov The development of four-component Biginelli-type reactions has further expanded the synthetic potential, allowing for the introduction of additional functional groups into the pyrimidine core in a single step. biomedres.us These advanced MCRs provide rapid access to libraries of diverse pyrimidine scaffolds for various applications. researchgate.netthieme-connect.com

Table 2: Modern Multicomponent Reactions for Pyrimidine Scaffolds

| Reaction Type | Key Features | Reactants | Product | Reference(s) |

|---|---|---|---|---|

| Biginelli-type MCR | Microwave-assisted, Ionic liquid medium | Pyrazole aldehyde, Amidinotriazole, Acetylacetone | Pyrazole-linked triazolo-pyrimidine hybrids | nih.gov |

| Four-Component Biginelli Reaction | Introduction of a fourth component (methanol) | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol | 5-Aroyl-4-methoxy-hexahydropyrimidines | biomedres.us |

| MCR Cascade | Serendipitous discovery, Asymmetric product | 3-Formylchromone, 2-(Pyridine-2-yl) acetate, Amidine hydrochlorides | Highly functionalized [4,5'-bipyrimidin]-6(1H)-one | rsc.org |

Catalyst-Driven Pyrimidinol Synthesis

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions under milder conditions with higher selectivity and efficiency. Both homogeneous and heterogeneous catalysts are employed, though this section will focus on homogeneous systems.

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. researchgate.netwikipedia.org Transition metals are frequently used to catalyze the formation of pyrimidine rings. mdpi.comnih.govebay.co.uk

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. thieme-connect.comorganic-chemistry.org This regioselective process involves a cascade of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir pincer complex, to form multiple C-C and C-N bonds. thieme-connect.comorganic-chemistry.orgmdpi.com Iron-catalyzed cyclization of α,β-unsaturated ketones with amidines has also been reported for creating highly substituted pyrimidines. mdpi.com

Copper catalysts have been employed for the one-pot synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds at ambient conditions. rsc.org A key step in this process is the novel insertion of cyanogen into a C-H bond, leading to C-C bond formation, which is distinct from typical ring-closures that only form C-N bonds. rsc.org

Beyond transition metals, simpler homogeneous catalysts are also effective. A transition-metal-free approach utilizes sodium hydroxide (B78521) (NaOH) to mediate a one-pot, multi-component cascade reaction to synthesize pyrimidines from lignin-derived β-O-4 model compounds. nih.gov This process involves a sequence of C-O bond cleavage, dehydrogenation, aldol (B89426) condensation, and aromatization, highlighting a sustainable route from biorenewable feedstocks. nih.gov A specific preparation of the target compound, 6-benzylpyrimidin-4-ol, was achieved by deprotecting 4-benzyl-6-(benzyloxy)pyrimidine, demonstrating a direct synthetic route. google.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Barbituric acid |

| 2-Aminopyrimidines |

| 2-Pyrimidinones |

| Uracils |

| 2-Amino-6-benzylpyrimidin-4-ones |

| N,N'-dicarbamyl formamidines |

| 2,4,6-Trisubstituted pyrimidines |

| Orotic acid |

| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) |

| Pyrimido[4,5-d]pyrimidine |

| Tetrahydropyrimidine |

| [4,5'-Bipyrimidin]-6(1H)-one |

| 1,2,3,4-Tetrahydro-pyrimidine-5-carboxylates |

| Cyanogen |

| 4-Benzyl-6-(benzyloxy)pyrimidine |

| Guanidine |

| Urea |

| Amidines |

| Benzamidine |

| Phosphorus oxychloride |

| Ethyl arylacetylalkylacetates |

| α,β-Unsaturated ketones |

| Oxalacetic ester |

| Malonic acid |

| β-Ketoesters |

| 1,3-Diketones |

| Cyanoacetic esters |

| 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-l,3-dione |

| Methyl aroylpyruvate |

| 3-Formylchromone |

| 2-(Pyridine-2-yl) acetate |

| Amidine hydrochlorides |

| Polyphosphate ester |

Heterogeneous and Reusable Catalytic Systems

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified product isolation, catalyst recyclability, and reduced waste generation. wikipedia.org These benefits are particularly valuable for the large-scale production of pyrimidine derivatives. nanochemres.org

Recent research has focused on the development of robust and reusable solid catalysts for pyrimidine synthesis. For instance, nano-NiZr4(PO4)6 has been demonstrated as an effective and retrievable heterogeneous catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. nanochemres.orgnanochemres.org This method boasts experimental simplicity, a broad product scope, excellent yields in short reaction times, and low catalyst loading. nanochemres.orgnanochemres.org Another notable example is the use of a CsOH/γ-Al2O3 catalyst for the one-pot, three-component synthesis of 2-amino-4,6-diaryl pyrimidines. rsc.org This heterogeneous basic catalyst demonstrates excellent reusability and thermal stability. rsc.org

Iron-based heterogeneous catalysts are also gaining prominence as a sustainable alternative to noble metals. mdpi.com Modified ZnO nanoparticles (NPs) have been utilized as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of various pyrimidine derivatives under solvent-free ball milling conditions. acs.orgelsevierpure.com Additionally, a novel Ni(II) complex has been reported as an efficient and recyclable catalyst for the synthesis of pyrano[2,3-d]pyrimidines, offering high yields and simple work-up procedures. The development of such catalysts aligns with the principles of green chemistry by minimizing waste and enabling catalyst reuse. rsc.org

| Catalyst | Reactants | Product | Key Advantages |

| nano-NiZr4(PO4)6 | Benzaldehydes, Guanidine hydrochloride, Malononitrile | Pyrimidines | Reusable, high yields, short reaction times nanochemres.orgnanochemres.org |

| CsOH/γ-Al2O3 | Acetophenone, Aromatic aldehydes, Guanidine hydrochloride | 2-Amino-4,6-diaryl pyrimidines | Reusable, thermally stable rsc.org |

| Modified ZnO NPs | Multicomponent | Pyrimidine derivatives | Recyclable, solvent-free conditions acs.orgelsevierpure.com |

| Ni(II) complex | Barbituric acid, Malononitrile, Aromatic aldehydes | Pyrano[2,3-d]pyrimidines | Recyclable, high yields |

| Fe-based catalysts | Various | Pyrimidine derivatives | Sustainable, cost-effective mdpi.com |

| Silverton-type POMs | Various | Quinazolinones | High stability and catalytic activity rsc.org |

Metal-Free Catalysis

The development of metal-free catalytic systems is a significant area of research aimed at reducing the environmental impact and cost associated with metal catalysts. researchgate.netrsc.org These methods often utilize readily available and non-toxic reagents.

One approach involves the tandem [3+3] annulation-oxidation sequence of α,β-unsaturated ketones and benzamidine in the presence of triethylamine (B128534) to produce a wide range of pyrimidine derivatives. researchgate.net Another metal-free method provides an efficient route to 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and amidine hydrochlorides under mild conditions. organic-chemistry.org Furthermore, the reaction of trifluorinated 2-bromoenones with amidines offers a pathway to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. organic-chemistry.org

The synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines has been achieved in good yields by reacting substituted 2-benzylidenemalononitriles with substituted benzamidines under simple reaction conditions. organic-chemistry.org Additionally, metal-free oxidative synthesis of benzimidazoles has been reported using N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant, a protocol that could be applicable to other N-heterocycles. rsc.org An operationally simple and metal-free approach for synthesizing pyrazole-tethered thioamides and amides has also been developed. beilstein-journals.org

| Reactants | Product | Key Features |

| α,β-Unsaturated ketones, Benzamidine | 2,4,6-Trisubstituted pyrimidines | Tandem annulation-oxidation researchgate.net |

| α-CF3 aryl ketones, Amidine hydrochlorides | 2,6-Disubstituted 4-fluoropyrimidines | Mild conditions organic-chemistry.org |

| Trifluorinated 2-bromoenones, Amidines | Trifluoromethylated pyrimidines | Cascade reaction organic-chemistry.org |

| 2-Benzylidenemalononitriles, Benzamidines | 2-Aryl-5-benzylpyrimidine-4,6-diamines | Simple conditions organic-chemistry.org |

| Diamines, Alcohols | Benzimidazoles | Oxidative synthesis with NHPI rsc.org |

| 1,4-Diarylbuta-1,3-diynes, Amidines | 2,4,6-Trisubstituted pyrimidines | Cope-type hydroamination rsc.org |

Solvent-Free and Mechanochemical Synthetic Approaches

Solvent-free and mechanochemical methods are at the forefront of green chemistry, offering significant environmental benefits by eliminating or reducing the use of hazardous solvents. mdpi.comnih.gov These techniques often lead to higher yields, shorter reaction times, and simplified work-up procedures. mdpi.com

Ball-milling has emerged as a powerful tool for the solvent-free synthesis of pyrimidine derivatives. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with quantitative yields by ball-milling without the need for a catalyst. mdpi.com This method is environmentally friendly and involves a simple workup. mdpi.com Similarly, a solvent-less mechanochemical approach using modified ZnO nanoparticles as a catalyst has been developed for the one-pot synthesis of various pyrimidine derivatives. acs.orgelsevierpure.com This method is scalable and allows for easy product isolation and catalyst recycling. acs.orgelsevierpure.com

A green chemical approach for the iodination of pyrimidine derivatives has also been developed using mechanical grinding under solvent-free conditions, avoiding the use of toxic reagents and acidic conditions. nih.gov

Microwave-Assisted Synthesis of Hydroxylated Pyrimidines

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly accelerate reaction rates, often leading to higher yields and purer products under milder conditions compared to conventional heating. mdpi.comresearchgate.net

This technology has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the synthesis of bioactive tetrahydropyrimidine derivatives has been achieved through a microwave-assisted Biginelli condensation. foliamedica.bgsemanticscholar.org This method is noted for its efficiency and simplicity. foliamedica.bg Similarly, microwave irradiation has been used in the synthesis of dihydropyridines and tetrahydropyrimidin-2-ones, demonstrating its utility in producing antimicrobial compounds. nih.gov

The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has also been efficiently carried out using a one-pot, two-step process involving microwave irradiation. researchgate.net This approach offers advantages such as convenient manipulation, short reaction times, and excellent yields. researchgate.net

Ultrasonic Irradiation Techniques in Pyrimidine Synthesis

Ultrasonic irradiation is another energy-efficient technique that can enhance chemical reactions by providing localized high temperatures and pressures through acoustic cavitation. dbuniversity.ac.in This method often results in shorter reaction times, milder conditions, and improved yields compared to conventional methods. nih.govresearchgate.net

The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been successfully achieved using ultrasonic irradiation, demonstrating high regioselectivity and excellent yields. nih.govresearchgate.net This technique has also been employed for the rapid and efficient one-pot, three-component synthesis of fused heterocyclic pyrimidines in water, highlighting its operational simplicity and good yields in short reaction times. nih.gov

Furthermore, the synthesis of 2,4-diamino-6-aryl-pyrimidine-5-yl cyanides has been developed using NiCr2O4 nanoparticles as a green nanocatalyst under ultrasound radiation. nih.gov This eco-friendly method provides high yields within very short reaction times. nih.gov The use of ultrasound has also been reported in the synthesis of various azolopyrimidines, often leading to excellent yields at room temperature. dbuniversity.ac.in

| Reactants | Product | Key Advantages |

| β-enaminones or trifluoromethyl enones, 5-amino-1,2,4-triazole | 1,2,4-Triazolo[1,5-a]pyrimidines | Shorter reaction times, mild conditions, high regioselectivity, excellent yields nih.govresearchgate.net |

| Barbituric acids, Aldehydes, Enamines | Fused heterocyclic pyrimidines | One-pot, efficient, good yields, short reaction times nih.gov |

| Various | 2,4-Diamino-6-aryl-pyrimidine-5-yl cyanides | Green synthesis, high yields, very short reaction times nih.gov |

| Various | Azolopyrimidines | Excellent yields, room temperature dbuniversity.ac.in |

| Acyl thiourea | nih.govresearchgate.netnih.gov-thiadiazolo[2,3-a]pyrimidine derivatives | Short reaction time, good yield sioc-journal.cn |

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound scaffold are crucial for exploring its structure-activity relationship (SAR) and developing new bioactive compounds.

Stereoselective Introduction of the Benzyl (B1604629) Moiety onto the Pyrimidinol Scaffold

The stereoselective introduction of substituents is a critical aspect of medicinal chemistry, as the chirality of a molecule can significantly impact its biological activity. While specific methods for the direct stereoselective benzylation of a pre-formed pyrimidinol scaffold are not extensively detailed in the provided context, general principles of stereoselective synthesis can be applied.

One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, a chiral base could be used to deprotonate the pyrimidinol, followed by reaction with a benzylating agent. Alternatively, a chiral phase-transfer catalyst could be employed in the benzylation reaction.

Another approach is to construct the pyrimidine ring from chiral building blocks that already contain the desired stereocenter. This often involves stereoselective reactions early in the synthetic sequence. For example, a stereoselective aldol condensation or a Michael addition could be used to create a chiral intermediate that is then cyclized to form the pyrimidine ring with the benzyl group in a specific stereochemical orientation. nih.gov The development of such stereoselective methods is essential for the synthesis of enantiomerically pure this compound derivatives for biological evaluation. chemrxiv.org

The synthesis of 6-(trifluoromethyl)pyrimidine-4(1H)-one derivatives bearing an amino or carbon substituent at the 2-position has been explored, leading to the discovery of selective human A-FABP inhibitors. researchgate.net This highlights the importance of derivatization in tuning the biological activity of the pyrimidinone scaffold. Reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) have been used to activate hydroxyl groups on pyrimidine rings for subsequent functionalization. thieme-connect.com

| Strategy | Description | Potential Application |

| Chiral Catalysis | Use of chiral bases or phase-transfer catalysts to direct the stereoselective addition of the benzyl group. | Direct stereoselective benzylation of a pyrimidinol precursor. |

| Chiral Building Blocks | Synthesis of the pyrimidine ring from precursors that already possess the desired stereochemistry. | Construction of the this compound scaffold with a defined stereocenter. nih.gov |

| Derivatization of Functional Groups | Modification of existing functional groups on the pyrimidine ring to introduce new moieties and explore SAR. | Synthesis of analogs of this compound with varied biological activities. researchgate.net |

Regioselective Functionalization of the Pyrimidine Ring System

The functionalization of the pyrimidine ring is a critical aspect of synthesizing derivatives of this compound. The inherent electronic properties of the pyrimidine core, with its two electron-withdrawing nitrogen atoms, dictate the reactivity and regioselectivity of substitution reactions.

A primary method for functionalizing the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). wuxiapptec.com In precursors like 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, this selectivity is highly sensitive to the nature of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution (specifically the Lowest Unoccupied Molecular Orbital, or LUMO), making the C2 position more reactive. wuxiapptec.com This principle is crucial when designing syntheses for 6-substituted pyrimidines.

Another key aspect of regioselectivity arises in the functionalization of the pyrimidin-4-ol moiety itself, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This allows for selective N- or O-alkylation. Recent studies have shown that the choice of base and solvent can provide excellent control over the reaction's outcome. For example, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) has been shown to promote regioselective O-alkylation of pyrimidinones (B12756618) under mild, catalyst-free conditions. rsc.org DFT studies suggest that the cesium ion plays a critical role in stabilizing the transition state that leads to the O-functionalized product. rsc.org

Furthermore, directed metallation strategies offer another powerful tool for regioselective functionalization. The use of magnesium bases like TMPMgCl·LiCl can achieve successive and chemoselective magnesiation at various positions on the pyrimidine ring, allowing for the introduction of a wide array of functional groups with high precision. thieme-connect.de

Advanced Synthesis of this compound Derivatives and Analogs

The synthesis of this compound and its derivatives often begins with the construction of the core pyrimidine ring. The Pinner synthesis, a classical and versatile method, involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like urea, thiourea, or guanidine. thieme-connect.de For 6-substituted pyrimidin-4-ols, a β-keto ester is a common starting material. vulcanchem.com

A modern, multi-step approach to a closely related analog, 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol (B1486748), illustrates a common synthetic strategy. This process begins with a precursor such as 2-methyl-4,6-dichloropyrimidine.

Nucleophilic Substitution: The first step is a regioselective nucleophilic substitution at the C6 position. The more reactive chlorine at this position is displaced by a suitable 2-chlorobenzyl nucleophile. This reaction is typically performed under basic conditions, using a base like potassium carbonate in a polar aprotic solvent such as DMF, with moderate heating to drive the reaction.

Hydrolysis: The second step involves the conversion of the remaining chlorine atom at the C4 position to a hydroxyl group. This is achieved through hydrolysis, often by refluxing in an aqueous acidic or basic solution, to yield the final pyrimidin-4-ol product.

Once the this compound scaffold is obtained, it can serve as a versatile intermediate for further diversification. For example, it has been used as a starting material in the preparation of more complex molecules, such as 6-benzyl-3-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one, through subsequent coupling reactions. google.com

The synthesis of various analogs allows for the exploration of structure-activity relationships. Research has led to the successful synthesis of numerous derivatives with different substitution patterns.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methodologies for the diversification of heterocyclic compounds, including pyrimidines. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the introduction of a vast array of substituents onto the pyrimidine core. researchgate.net

The Suzuki-Miyaura coupling is a prominent example and is widely used for the arylation of halopyrimidines. bohrium.com This reaction typically involves the coupling of a halopyrimidine (e.g., a chloropyrimidine) with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. bohrium.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net For instance, the combination of Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, and K₃PO₄ as the base has been found effective for synthesizing 4,6-diarylpyrimidines. researchgate.net

Other significant palladium-catalyzed reactions used for pyrimidine diversification include:

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling a halopyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. thieme-connect.com

Heck Coupling: This reaction forms a substituted alkene by coupling the pyrimidine with an alkene. researchgate.net

Stille Coupling: This involves the reaction of the pyrimidine with an organostannane reagent. researchgate.net

These cross-coupling strategies are invaluable for late-stage functionalization, where complex fragments can be added to the pyrimidine ring in the final steps of a synthesis. This approach is highly efficient for creating libraries of analogs for screening purposes.

Compound Index

Advanced Spectroscopic and Structural Characterization of 6 Benzylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Benzylpyrimidin-4-ol in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts of protons offer insights into their local electronic environment. For this compound, the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the pyrimidine (B1678525) ring also exhibit characteristic shifts. The methylene (B1212753) protons (CH₂) connecting the benzyl group to the pyrimidine ring would be expected to produce a singlet in a specific region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. masterorganicchemistry.com The carbon atoms of the aromatic benzyl group and the pyrimidine ring will have distinct chemical shifts. organicchemistrydata.org Carbons in different chemical environments will resonate at different frequencies, allowing for the complete assignment of the carbon framework. savemyexams.com For instance, the carbonyl carbon (C=O) in the pyrimidinol ring, if present in the keto tautomeric form, would appear significantly downfield, typically in the range of 150-200 ppm. libretexts.org The number of unique carbon signals can also confirm the symmetry of the molecule. masterorganicchemistry.com The chemical shifts in both ¹H and ¹³C NMR are influenced by factors such as the solvent used and the presence of any impurities. carlroth.comsigmaaldrich.com

A representative, though not experimentally exclusive, dataset for the NMR analysis of this compound is presented below:

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | ~4.0 | ~45 |

| Pyrimidine-H5 | ~6.5 | ~110 |

| Benzyl-Aromatic CH | 7.2 - 7.4 | 126 - 130 |

| Pyrimidine-C2 | - | ~155 |

| Pyrimidine-C4 (C-OH) | - | ~165 |

| Pyrimidine-C5 | - | ~110 |

| Pyrimidine-C6 | - | ~160 |

| Benzyl-Aromatic C | - | 126 - 140 |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound reveals characteristic absorption bands that confirm its key structural features.

Key vibrational modes for this compound include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, which may be involved in intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are typically observed in the 3000-3100 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹.

C=O Stretching: If the compound exists in its keto-tautomeric form, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the range of 1650-1750 cm⁻¹. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the pyrimidine ring typically appear in the 1400-1650 cm⁻¹ region. pressbooks.pub

C-O Stretching: The C-O stretching vibration of the hydroxyl group is usually found in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

The fingerprint region of the IR spectrum, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known standard. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching (keto form) | 1650 - 1750 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Pyrimidine Ring | C=N and C=C Stretching | 1400 - 1650 |

| C-O | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

In addition to the molecular ion peak, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern. This pattern arises from the breakdown of the molecule into smaller, charged fragments in the mass spectrometer. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (m/z 91) and a pyrimidinol radical cation, or vice versa. Other fragmentations could involve the loss of small neutral molecules like CO or HCN from the pyrimidine ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crucially, X-ray crystallography can definitively establish the dominant tautomeric form present in the crystal lattice. It can distinguish between the -ol (hydroxy) and the -one (keto) forms by locating the position of the hydrogen atom on either the oxygen or a nitrogen atom of the pyrimidine ring. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal.

Advanced Spectroscopic Techniques for Elucidating Tautomerism in Pyrimidinols

The phenomenon of tautomerism, the interconversion of structural isomers through proton transfer, is of significant importance in pyrimidinol chemistry. nih.gov this compound can exist in equilibrium between its hydroxy (enol) and keto tautomeric forms. Advanced spectroscopic techniques are employed to study this equilibrium. frontiersin.org

Variable-Temperature NMR Spectroscopy: By recording NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal averaging can provide information about the relative populations of the tautomers and the energy barrier for their interconversion. researchgate.net

Solid-State NMR Spectroscopy: This technique can provide information about the tautomeric form present in the solid state, which can be compared with the results from X-ray crystallography. researchgate.net

Advanced IR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to study tautomerism. nih.govresearchgate.net The characteristic vibrational frequencies of the C=O group in the keto form and the O-H and C-O groups in the enol form can be used to identify and quantify the different tautomers present. researchgate.net

UV-Vis Spectroscopy: The different electronic structures of the tautomers can lead to distinct absorption spectra in the ultraviolet-visible region. By analyzing the changes in the spectrum under different conditions (e.g., solvent polarity, pH), information about the tautomeric equilibrium can be obtained. frontiersin.org

Resonant Inelastic X-ray Scattering (RIXS): This is an advanced technique that can probe the electronic structure of individual tautomers even when their absorption bands overlap, providing a powerful tool for studying tautomeric equilibria in solution. nih.gov

The choice of the most stable tautomer is often influenced by the solvent, temperature, and pH of the medium. frontiersin.org Computational chemistry methods are also frequently used in conjunction with spectroscopic data to predict the relative stabilities of the tautomers.

Computational and Theoretical Investigations of 6 Benzylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to elucidate the electronic characteristics of 6-Benzylpyrimidin-4-ol, providing a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uni-muenchen.de For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the molecule's most stable three-dimensional conformation (geometry optimization). researchgate.netd-nb.info This process minimizes the energy of the molecule to predict key geometrical parameters.

Detailed findings from such an optimization would include the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. These parameters are crucial for understanding the steric and electronic effects of the benzyl (B1604629) and hydroxyl groups on the pyrimidine (B1678525) ring.

Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from DFT calculations. The values are representative and not from a specific published study on this exact molecule.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | N1-C2 | 1.34 Å |

| C4-C5 | 1.42 Å | |

| C4-O | 1.35 Å | |

| C6-C(benzyl) | 1.51 Å | |

| Bond Angle | N1-C6-C5 | 116.5° |

| C5-C4-N3 | 118.0° | |

| C6-N1-C2 | 120.1° | |

| Dihedral Angle | C5-C6-C(benzyl)-C(phenyl) | 75.2° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecular structure. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyrimidine ring and the oxygen atom, while the LUMO is often found on the electron-deficient areas. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Hypothetical FMO Properties of this compound This table presents typical data derived from FMO analysis to illustrate the concept.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.25 | Capacity to donate electrons |

| LUMO Energy | -1.10 | Capacity to accept electrons |

| Energy Gap (ΔE) | 5.15 | High kinetic stability, lower reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. uni-muenchen.deproteopedia.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov

An MEP map of this compound would display different colors to represent electrostatic potential values.

Red Regions: Indicate negative potential, corresponding to areas with high electron density. These are typically found around electronegative atoms like the nitrogen atoms of the pyrimidine ring and the hydroxyl oxygen, marking them as likely sites for electrophilic attack (e.g., protonation). nih.gov

Blue Regions: Indicate positive potential, corresponding to electron-deficient areas. These are often located around hydrogen atoms, particularly the hydroxyl proton, identifying them as sites for nucleophilic attack. nih.gov

Green Regions: Represent neutral or near-zero potential, characteristic of the non-polar benzyl ring.

This map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. uni-muenchen.dewolfram.com

Molecular Modeling and Simulation Approaches

To understand how this compound behaves in a biological environment, molecular modeling and simulation techniques are employed. These methods predict how the molecule might interact with a protein target and assess the stability of that interaction over time.

Molecular docking is a computational procedure that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). nih.govplos.org This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their binding mechanisms. rsc.org

In a typical study, this compound would be docked into the active site of a target protein. The simulation would generate various possible binding poses and score them based on binding energy (e.g., in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's binding pocket. plos.org

Hypothetical Docking Results for this compound with a Protein Kinase Target This illustrative table shows the kind of information generated from a molecular docking study.

| Parameter | Finding |

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LEU 83, LYS 33, ASP 86, GLN 131 |

| Key Interactions | Hydrogen bond between pyrimidine N1 and LEU 83 backbone. Hydrogen bond between 4-ol group and LYS 33 side chain. Hydrophobic interaction between benzyl group and pocket lined by ILE 10. |

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.govnih.gov MD simulations track the movements of every atom in the system over a period of time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the complex. plos.orgrsc.org

Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable, low-fluctuation RMSD value over time suggests the complex is stable. plos.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can highlight flexible loops, while low RMSF for the ligand suggests it remains stably bound in the pocket.

These simulations validate the docking results and offer a more realistic understanding of the conformational dynamics and stability of the this compound-protein complex. nih.govmdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a sophisticated computational methodology employed to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. researchgate.net For this compound and its derivatives, 3D-QSAR studies are pivotal in rational drug design, particularly for developing inhibitors targeting specific biological entities like kinases. mdpi.com Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to these investigations.

In a typical 3D-QSAR study involving pyrimidine derivatives, the molecules are first aligned based on a common core structure, which would be the this compound scaffold. researchgate.net The CoMSIA model then calculates various molecular fields—steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields—around the aligned molecules. Statistical methods, primarily Partial Least Squares (PLS) analysis, are used to generate a mathematical model that links these field values to the observed biological activity (e.g., inhibitory concentration IC50 or binding affinity Ki). dergipark.org.tr

The predictive power and robustness of the resulting model are assessed using several statistical parameters. A high cross-validated correlation coefficient (q² or Q²) indicates the model's predictive ability, while a high non-cross-validated correlation coefficient (r² or R²) signifies a strong fit of the model to the training data. nih.gov Other important metrics include the F-value and the standard error of estimate (SEE). nih.gov For instance, studies on pyrimidine-based kinase inhibitors have yielded robust CoMSIA models with significant predictive power. mdpi.com These models generate 3D contour maps that visualize regions where modifications to the this compound structure would likely enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electron-donating group at a specific position on the benzyl ring could improve activity, guiding the synthesis of more potent derivatives.

Table 1: Representative Statistical Parameters for a CoMSIA 3D-QSAR Model of Pyrimidine Derivatives

| Statistical Parameter | Value | Description |

| Cross-Validated R² (q²) | 0.628 | Indicates good internal model predictivity. |

| Non-Cross-Validated R² (r²) | 0.928 | Shows a strong correlation between predicted and actual activity for the training set. |

| F-value | 12.194 | A high value indicates a statistically significant regression model. |

| Standard Error of Estimate (SEE) | 0.160 | A low value indicates higher accuracy of the model's predictions. |

| Optimal Number of Components | 5 | The number of principal components used to build the PLS model. |

| Field Contribution: Steric | 25% | Percentage influence of the steric field on the model. |

| Field Contribution: Electrostatic | 45% | Percentage influence of the electrostatic field on the model. |

| Field Contribution: Hydrophobic | 30% | Percentage influence of the hydrophobic field on the model. |

Note: The data in this table are representative values from 3D-QSAR studies on pyrimidine derivatives to illustrate a typical model's statistical validation. mdpi.comnih.gov

Prediction of Reactivity and Optimization of Synthetic Pathways for this compound

Computational chemistry offers powerful tools for predicting the chemical reactivity of this compound and optimizing its synthetic pathways. Theoretical calculations can forecast the most likely sites for electrophilic or nucleophilic attack, predict the stability of reaction intermediates and transition states, and evaluate the influence of different reaction conditions, thereby guiding laboratory synthesis for improved efficiency and yield.

The synthesis of this compound typically involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine derivative. researchgate.net Computational models, particularly those based on Density Functional Theory (DFT), can be used to analyze the electronic structure of the reactants. By calculating properties such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO), chemists can identify the most nucleophilic and electrophilic centers, predicting the regioselectivity of the cyclization reaction. nih.gov

Furthermore, computational modeling is instrumental in optimizing reaction conditions. For example, the choice of solvent, temperature, and catalyst can be modeled to predict their effect on reaction rates and product yields. Theoretical analysis can help determine whether a reaction proceeds via a concerted mechanism or through a stepwise pathway involving stable intermediates. This insight allows for the selection of conditions that favor the desired reaction pathway while minimizing the formation of byproducts. beilstein-journals.org This predictive capability reduces the time and resources spent on empirical trial-and-error experimentation in the lab.

Table 2: Factors in Computational Optimization of Synthetic Pathways

| Factor | Computational Method | Objective |

| Reactant Conformation | Conformational Search, Energy Minimization | Identify low-energy conformations of reactants to understand steric hindrance. |

| Reaction Mechanism | Transition State Search (e.g., QST2/3), IRC | Elucidate the step-by-step pathway of the reaction and identify rate-limiting steps. |

| Regioselectivity | MEP, Fukui Functions, Mulliken Charges | Predict which atoms are most likely to react, guiding the control of product isomers. |

| Solvent Effects | PCM, SMD Models | Simulate how different solvents will affect reaction barriers and intermediate stability. |

| Catalyst Effects | QM/MM, Cluster Models | Model the interaction of a catalyst with reactants to understand its role in lowering the activation energy. |

| Thermodynamics | Frequency Calculations (Gibbs Free Energy) | Predict the overall feasibility of the reaction and the position of the equilibrium. |

Conformational Analysis and Tautomeric Preferences of this compound

The biological function and chemical reactivity of this compound are intrinsically linked to its three-dimensional shape and the potential for tautomerism. Computational methods are essential for exploring these characteristics at a molecular level.

Conformational Analysis: The flexibility of this compound arises primarily from the rotation around the single bond connecting the benzyl group to the pyrimidine ring. A conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable spatial arrangements (conformers). ethz.ch The analysis involves calculating the potential energy of the molecule as the dihedral angle of this bond is systematically rotated. The results often reveal several low-energy (stable) conformers and the energy barriers that must be overcome to transition between them. nih.gov The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing insight into the molecule's predominant shape in solution. nih.gov

Tautomeric Preferences: Hydroxypyrimidines like this compound can exist in equilibrium with their corresponding keto tautomers, in this case, 6-benzylpyrimidin-4(3H)-one. thieme-connect.de This keto-enol tautomerism is a critical aspect of its chemical identity. libretexts.org The pyrimidin-4-ol form is an aromatic enol-like structure, while the pyrimidin-4(3H)-one is a non-aromatic keto form.

Quantum chemical calculations, especially using DFT at a high level of theory, are employed to determine the relative stabilities of these tautomers. nih.govnih.gov These calculations compute the Gibbs free energy of each tautomer, with the form having the lower energy being the more stable and thus the major species at equilibrium. Factors such as intramolecular hydrogen bonding and the aromaticity of the pyrimidine ring significantly influence this equilibrium. nih.gov For simple hydroxypyrimidines, the keto form (pyrimidinone) is generally more stable than the hydroxy form. thieme-connect.de Computational studies can also model the effect of the solvent, as the polarity of the medium can shift the tautomeric equilibrium.

Table 3: Theoretical Comparison of Tautomers and Conformers of this compound

| Molecular Form | Conformer Description | Relative Energy (kcal/mol) (Hypothetical) | Key Feature |

| Keto Tautomer | N/A | 0.0 (Reference) | Generally the most stable tautomer due to strong C=O bond. libretexts.org |

| Enol Tautomer | Perpendicular Benzyl | +2.5 | Benzyl ring is twisted ~90° relative to the pyrimidine ring. |

| Enol Tautomer | Coplanar Benzyl | +4.0 | Benzyl and pyrimidine rings are in the same plane, causing steric strain. |

Note: The energy values are hypothetical and for illustrative purposes, based on the general principle that the keto form of pyrimidin-4-one is typically more stable than the enol (pyrimidin-4-ol) form. thieme-connect.delibretexts.orgnih.gov The relative energies of conformers depend on steric interactions.

Structure Activity Relationship Sar Studies of 6 Benzylpyrimidin 4 Ol Derivatives

Influence of Substituent Patterns on Biological Efficacy and Selectivity

The biological efficacy and selectivity of 6-benzylpyrimidin-4-ol derivatives are significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and benzyl (B1604629) rings. rsc.org SAR analyses have revealed that even minor alterations can lead to substantial changes in activity.

For instance, in the context of anti-inflammatory activity, the substitution of hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring with chlorine atoms resulted in a significant increase in inhibitory activity against nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. rsc.org Furthermore, modifying the amino group at the C-2 position to an (N,N-dimethylamino)methyleneamino or formamido group further enhanced these inhibitory effects. rsc.org

In the development of inhibitors for plasmodial kinases PfGSK3 and PfPK6, which are targets for antimalarial drugs, the substitution pattern on the pyrimidine core was found to be critical. nih.gov The introduction of various substituents at the 5-position of the pyrimidine ring, a region expected to be near the kinase gatekeeper residue, demonstrated that both alkyl-based groups and halogens could enhance potency against PfPK6, while the PfGSK3 catalytic site showed a preference for halogens, particularly chloro and bromo. nih.gov

The substituents on the aryl ring also play a pivotal role. In a series of pyrimidine derivatives targeting inflammation, compounds with a 4-methyl, 4-chloro, or 3-nitro substituent on the aryl group at the 6-position of the pyrimidine ring exhibited considerable anti-inflammatory and analgesic activity. researchgate.net For a series of 2-azolyl-4-benzylpyrimidine herbicides, optimal substitution patterns were found to confer excellent activity against broad-leaved weeds and grasses. acs.org

The following interactive table summarizes the effects of different substituents on the biological activity of pyrimidine derivatives based on various studies.

Elucidation of the Benzyl Moiety's Critical Role in Modulating Molecular Activity

The benzyl group at the 6-position of the pyrimidin-4-ol core is a critical determinant of molecular activity. Its size, conformation, and electronic properties significantly influence how the molecule interacts with its biological target.

In a study on histamine (B1213489) H4 receptor antagonists, the N4-benzylpyrimidine-2,4-diamine scaffold was found to be essential for activity. The benzyl group likely participates in crucial binding interactions within the receptor pocket. Similarly, for a series of allosteric inhibitors of the AAA ATPase p97, the presence of a benzyl group at the 4-nitrogen was a recurring feature in active compounds, highlighting its importance for inhibitory action.

Furthermore, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors for cancer therapy identified the N-benzyl group as a key structural element for achieving nanomolar potency. nih.gov The flexibility and hydrophobicity of the benzyl moiety can allow for optimal positioning and interaction within the binding site.

The introduction of substituents on the benzyl ring itself can fine-tune the activity. For example, 6-(2-chlorobenzyl)-2-methylpyrimidin-4-ol (B1486748) possesses distinct chemical and biological properties due to the presence of the 2-chlorobenzyl group, which alters its electronic and steric characteristics.

Impact of Hydroxyl Group Position and Tautomerism on SAR Profiles

The hydroxyl group at the 4-position of the pyrimidine ring is a key functional group that can significantly impact the structure-activity relationship profile through its ability to form hydrogen bonds and its involvement in tautomeric equilibria. The position and number of hydroxyl groups can influence how a molecule binds within a target's active site. nih.gov

The hydroxyl group can exist in equilibrium with its keto tautomer (pyrimidin-4-one). This keto-enol tautomerism is a critical consideration in drug design, as different tautomers can exhibit distinct biological activities and interactions with biomolecules. frontiersin.org The favored tautomeric form can be influenced by the surrounding microenvironment, such as the solvent or the binding site of a protein.

SAR studies on various heterocyclic compounds have demonstrated the profound effect of hydroxyl group positioning. rsc.org For instance, the inhibitory activity of flavonoids against α-glucosidase is affected by the position and number of hydroxyl groups on their rings. nih.gov While specific studies focusing solely on the tautomerism of this compound are not prevalent in the provided results, the general principles of tautomerism in biologically active compounds suggest its importance. frontiersin.org The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a crucial aspect of its contribution to molecular recognition and binding affinity. hyphadiscovery.com

Application of Computational SAR Methodologies in Pyrimidinol Research

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, have become indispensable tools in the study of pyrimidinol derivatives. nih.govdergipark.org.tr QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, providing valuable insights for rational drug design. nih.gov

Several studies have successfully employed QSAR to investigate pyrimidine derivatives. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to analyze pyrimidine derivatives as AXL kinase inhibitors. japsonline.com These models generate 3D contour maps that visualize the steric, electrostatic, hydrophobic, and hydrogen-bonding fields, guiding the modification of structures to improve biological activity. japsonline.com

In the context of VEGFR-2 inhibitors, QSAR models using multiple linear regression (MLR) and artificial neural networks (ANN) have been developed for furopyrimidine and thienopyrimidine derivatives. nih.govmui.ac.ir Such models help in predicting the pharmacological activity of new, unsynthesized compounds, thereby reducing the time and cost associated with drug discovery. journaljpri.com Molecular docking studies often complement QSAR analyses by providing a visual representation of the binding mode of ligands within the active site of a target protein, further informing the design of more potent and selective inhibitors. dergipark.org.trjournaljpri.com

The following interactive table showcases the application of various computational methods in the study of pyrimidine derivatives.

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of this compound derivatives with enhanced target selectivity and potency relies on a deep understanding of their SAR and the structural biology of their targets. researchgate.net A key strategy involves the conformational constraint of flexible molecules, which can lead to increased potency and selectivity by reducing the entropic penalty upon binding. researchgate.net

For example, in the development of dual inhibitors for plasmodial kinases PfGSK3 and PfPK6, a systematic SAR exploration led to the design of hybrid analogues that combined the most favorable structural features from initial hits. acs.org This approach resulted in compounds with significantly improved potency. acs.org

Another important principle is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The identification of a 5-chlorothiophene substituent as a bioisostere for a benzothiophene (B83047) group in a series of kinase inhibitors is an example of this strategy, leading to enhanced potency on one of the target kinases. nih.gov

Structure-based drug design, which utilizes the 3D structure of the target protein, is a powerful approach for rational design. researchgate.net By understanding the key interactions between a ligand and its target, medicinal chemists can design modifications that optimize these interactions, leading to more potent and selective compounds. The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors benefited from such an approach, resulting in compounds with nanomolar inhibitory potency. nih.gov

Non Medical Applications of Pyrimidinol Derivatives, Including 6 Benzylpyrimidin 4 Ol

Agrochemical Applications

Pyrimidine (B1678525) derivatives are a cornerstone in the development of modern agrochemicals, serving as herbicides, insecticides, and plant growth regulators. auctoresonline.orgresearchgate.netgoogle.com Their effectiveness is often enhanced by the addition of specific substituents to the pyrimidine core, which can increase their potency and selectivity. researchgate.net

Substituted pyrimidine derivatives have been extensively researched and developed as potent herbicides. wipo.int These compounds are effective at low doses against a wide range of annual and perennial weeds found in both fields and paddy fields, while demonstrating safety for various crops. google.com The herbicidal activity is closely linked to the specific substituents on the pyrimidine ring. nih.gov For example, the introduction of an alkynyloxy group at the 6-position of the pyrimidine ring can lead to bleaching activities, inhibiting chlorophyll (B73375) production in target weeds. nih.gov

The mechanism of action for many pyrimidine-based herbicides involves the inhibition of key enzymes essential for plant growth. Some derivatives act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the biosynthesis of chlorophyll and heme. nih.gov Others function by targeting different proteins involved in plant development, leading to growth inhibition and eventual death of the weed. nih.gov Research into novel pyrimidine structures, such as 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety, continues to yield compounds with significant herbicidal efficacy against a variety of tested weeds. mdpi.com

Table 1: Examples of Herbicidal Pyrimidine Derivatives and Their Efficacy

| Derivative Class | Target Weeds | Observed Effect | Reference |

| Pyrido[2,3-d]pyrimidines | Bentgrass, Field Mustard | Inhibition of protoporphyrinogen oxidase (PPO) | nih.gov |

| Pyrazolylpyrimidines | Pennisetum alopecuroides | Inhibition of root growth and chlorophyll levels | nih.gov |

| 5-Acylbarbiturates with Pyrimidinedione | Various tested weeds | Complete inhibition at specified dosages | mdpi.com |

| General Pyrimidine Derivatives | Annual and perennial weeds | Excellent herbicidal effect at low doses | google.com |

The pyrimidine scaffold is a key component in a number of commercial and developmental insecticides. researchgate.net These derivatives can disrupt the life cycle and physiological functions of various insect pests. For instance, certain pyrimidine compounds containing a urea (B33335) pharmacophore have demonstrated significant insecticidal activity against both larval and adult stages of the Aedes aegypti mosquito, a major vector for diseases like dengue and yellow fever. nih.gov

The mode of action often involves targeting the nervous system of insects. One study on pyridino[1,2-a]pyrimidine mesoionics suggested that these compounds interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to disruption of nerve function. nih.gov This interaction makes them potent against pests like aphids. nih.gov The development of pyrimidine-based insecticides is a critical area of research for managing pest resistance and creating more environmentally benign pest control solutions. nih.gov

Table 2: Research Findings on Insecticidal Pyrimidine Derivatives

| Derivative Type | Target Pest | Mechanism/Target Interaction | Reference |

| Pyridino[1,2-a]pyrimidines | Aphids | Interaction with neuronal nicotinic acetylcholine receptors | nih.gov |

| Pyrimidines with Urea Pharmacophore | Aedes aegypti (mosquito) | Insecticidal activity against larvae and adults | nih.gov |

| General Pyrimidine Derivatives | Various insects | Disruption of insect growth and reproduction | |

| Phosphorus derivatives of 5-pyrimidinols | Mites, nematodes | Acaricidal and nematicidal properties | google.com |

Pyrimidine derivatives have shown significant promise as plant growth regulators, capable of enhancing the growth and development of important agricultural crops. rajpub.com These synthetic compounds can exhibit effects similar to natural plant hormones like auxins and cytokinins. auctoresonline.org Studies have demonstrated that applying low concentrations of certain pyrimidine derivatives can positively affect both the shoot and root systems of plants such as wheat and pea microgreens. rajpub.comresearchgate.netscidoc.org

The regulatory effect is linked to the substituents on the pyrimidine's chemical structure. auctoresonline.org For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to improve growth parameters in soybean plants, particularly under abiotic stress conditions like heat and drought. juniperpublishers.com These compounds can increase the content of photosynthetic pigments (chlorophylls and carotenoids), which is crucial for plant productivity and resilience. researchgate.netjuniperpublishers.com This application offers a promising strategy for improving crop yields and enhancing food security in challenging environments. juniperpublishers.com

Materials Science Applications

Beyond agriculture, the unique electronic and optical properties of pyrimidinol derivatives have attracted considerable attention in the field of materials science. researchgate.netmdpi.com These compounds are being explored for their potential in creating advanced materials for electronics, optics, and industrial colorants. ontosight.ai

The electron-withdrawing nature of the pyrimidine core makes it an ideal building block for creating "push-pull" molecules, which are essential for designing new nonlinear optical (NLO) materials. nih.gov These materials have a wide range of potential applications in optoelectronics, optical data processing, and photonic devices. nih.gov Research on newly synthesized pyrimidine derivatives has shown a significant enhancement in NLO behavior, with some compounds exhibiting a third-order nonlinear susceptibility superior to other known materials. nih.govnih.gov

The combination of electron-donating and electron-withdrawing groups within the same molecule can create unique electronic profiles. This allows for the development of functional materials such as molecular switches and sensors. Furthermore, the photophysical properties of pyrimidine derivatives make them promising candidates for use as luminescent materials in applications like organic light-emitting diodes (OLEDs). researchgate.net

Pyrimidine derivatives serve as the structural basis for a variety of synthetic dyes. google.com Fused pyrimidine structures, such as pyrazolo[1,5-a]pyrimidines, have been successfully synthesized and used as disperse dyes for coloring synthetic fibers like polyester. researchgate.net These dyes are valued for their ability to produce a range of hues and for their performance characteristics.

Research has focused on creating novel azo dyes incorporating the pyrimidine ring, which have shown good to excellent fastness properties when applied to fabrics like cotton and silk. The color and performance of these dyes, including their resistance to washing and light, make them commercially valuable. For example, acid dyes derived from pyridone and pyrazolone (B3327878) have been synthesized and applied to nylon fabrics, producing a variety of colors with moderate to excellent fastness. researchgate.net

Integration into Optical Devices and Chemical Sensors

The inherent electronic properties of the pyrimidine ring system, characterized by its π-deficient and electron-withdrawing nature, make pyrimidinol derivatives highly suitable candidates for advanced optical materials. nih.govresearchgate.net This has led to their exploration in a variety of applications, including nonlinear optical (NLO) devices and highly specific chemical sensors. nih.govresearchgate.net The ability of the pyrimidine core to participate in intramolecular charge transfer (ICT), form hydrogen bonds, and chelate with metal ions is significant for creating materials with tunable photophysical properties. nih.govresearchgate.net

Research into novel pyrimidine derivatives has demonstrated their potential for NLO applications, which are crucial for optical data processing and optoelectronics. nih.gov For instance, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was found to have significant NLO properties, with a third-order nonlinear susceptibility (χ3) superior to some known materials. nih.gov Such findings position pyrimidine-based molecules as promising materials for future photonic technologies. nih.gov

Furthermore, pyrimidine derivatives have been engineered to function as dual-state emission luminogens (DSEgens), which are compounds that fluoresce strongly in both solution and solid states. rsc.org By incorporating different chromophores, researchers have synthesized pyrimidine-thiophene derivatives with well-defined π-conjugation, demonstrating the ability to tune optical properties through molecular engineering. rsc.org

In the realm of chemical sensing, the specific and strong interaction of pyrimidinol derivatives with certain analytes is exploited. A notable example is the development of a pyrophosphate (PPi) sensor based on a pyrimidinol carboxylic acid moiety. researchgate.net Other research has shown that pyrimidine-phthalimide derivatives can act as colorimetric pH sensors, exhibiting dramatic and reversible color changes upon protonation of the nitrogen atoms in the pyrimidine ring. rsc.org This phenomenon opens avenues for developing novel pH sensors for specific applications. rsc.org The modification of materials like graphene with pyrimidinol has also been explored for the development of chemical sensors and biosensors. embrapa.br

Table 1: Research Findings on Pyrimidinol Derivatives in Optical and Sensor Applications This table is interactive. Click on the headers to sort.

| Derivative Class | Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| N-methylmethanesulfonamide (PMMS) | Nonlinear Optical (NLO) Devices | Exhibits enhanced third-order nonlinear susceptibility (χ3) in its crystalline phase, making it suitable for advanced optical devices. | nih.gov |

| Pyrimidine-Thiophene Hybrids | Dual-State Emission Luminogens (DSEgens) | Molecular engineering allows for the synthesis of DSEgens with strong fluorescence in both solution and solid states for potential use in optoelectronics. | rsc.org |

| Pyrimidine-Phthalimide Derivatives | Colorimetric pH Sensors | The compounds exhibit reversible and dramatic color changes upon protonation, making them effective for pH sensing applications. | rsc.org |

| Pyrimidinol Carboxylic Acid Moiety | Chemical Sensors | Functions as a pyrophosphate (PPi) sensor, demonstrating the utility of the pyrimidinol scaffold in detecting specific biologically relevant anions. | researchgate.net |

| Pyrimidinol-Modified Graphene | Chemical Sensors / Biosensors | Graphene functionalized with pyrimidinol shows potential for use in the fabrication of sensitive chemical and biosensors. | embrapa.br |

| 2-ureido-4-pyrimidinol Derivatives | Conductive Materials | Incorporated into highly conductive materials that can be used for applications such as sensors and emitters. | google.com |

Utilization in Polymer Chemistry

Pyrimidinol derivatives serve as versatile building blocks in the field of polymer chemistry. Their rigid structure and potential for functionalization allow them to be incorporated into polymer chains as monomers or as cross-linking agents to create materials with enhanced properties. nih.gov The inclusion of the pyrimidine moiety into polymer matrices can improve characteristics such as thermal stability and chemical resistance.

One approach involves the direct polymerization of pyrimidine-containing monomers. For example, 2-(1-piperazinyl)-5,6-polymethylenepyrimidine derivatives have been synthesized to create novel polymers. nih.gov Another significant class of pyrimidine derivatives used in polymer science is the dihydropyrimidinones (DHPMs), which are noted for their applications in the creation of various materials, including polymers. jmchemsci.com

Furthermore, pyrimidinol derivatives are instrumental in the construction of coordination polymers. In this context, they function as sophisticated ligands that coordinate with metal ions. Chelate-tethered nucleobase derivatives, including pyrimidinols, can bind to metal centers to form a range of structures, from simple dimers to complex three-dimensional (3D) pillared-layer frameworks. researchgate.net The resulting metallamacrocycles and coordination polymers have shown potential in areas such as selective gas adsorption and photocatalysis, demonstrating the importance of the pyrimidinol ligand in directing the final structure and function of the polymeric material. researchgate.net

Table 2: Applications of Pyrimidinol Derivatives in Polymer Science This table is interactive. Click on the headers to sort.

| Derivative Class | Role in Polymer Chemistry | Resulting Polymer Type / Property | Reference(s) |

|---|---|---|---|

| General Pyrimidinols | Monomer / Building Block | Novel polymers with potentially enhanced thermal and chemical stability. | |

| 2-(1-piperazinyl)-5,6-polymethylenepyrimidines | Monomer | Synthesis of novel pyrimidine-based polymers. | nih.gov |

| Dihydropyrimidinones (DHPMs) | Material Precursor | Used in the creation of materials, including various polymers. | jmchemsci.com |

| Chelate-Tethered Pyrimidinols | Metal-Binding Ligand | Formation of coordination polymers and metallamacrocycles with diverse structural and functional properties. | researchgate.net |

Catalytic Applications and Ligand Design